N-(2-Benzyl-4-phenyl-1H-imidazol-1-yl)acetamide
Description
Structure
3D Structure
Properties
CAS No. |
39678-31-4 |
|---|---|
Molecular Formula |
C18H17N3O |
Molecular Weight |
291.3 g/mol |
IUPAC Name |
N-(2-benzyl-4-phenylimidazol-1-yl)acetamide |
InChI |
InChI=1S/C18H17N3O/c1-14(22)20-21-13-17(16-10-6-3-7-11-16)19-18(21)12-15-8-4-2-5-9-15/h2-11,13H,12H2,1H3,(H,20,22) |
InChI Key |
YIZKIRPQPLRCDM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NN1C=C(N=C1CC2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Benzyl-4-phenyl-1H-imidazol-1-yl)acetamide typically involves the cyclization of amido-nitriles. One common method is the nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild, allowing for the inclusion of various functional groups such as arylhalides and aromatic heterocycles .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
N-(2-Benzyl-4-phenyl-1H-imidazol-1-yl)acetamide can undergo several types of chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the functional groups attached to the imidazole ring.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and acids can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while reduction can produce various reduced derivatives of the imidazole ring.
Scientific Research Applications
Therapeutic Applications
Antiparasitic Activity
N-(2-Benzyl-4-phenyl-1H-imidazol-1-yl)acetamide has shown promising results as an antiparasitic agent. Its structural similarity to other imidazole derivatives allows it to target specific protozoan parasites, such as those responsible for Chagas disease. The compound's mechanism involves interference with the parasite's metabolic pathways, leading to cell death. For instance, studies have demonstrated that related compounds exhibit significant efficacy against Trypanosoma cruzi, the causative agent of Chagas disease, suggesting similar potential for this compound .
Anticancer Properties
Research indicates that imidazole derivatives can effectively inhibit cancer cell proliferation. In particular, compounds with a benzyl group at the nitrogen position have been associated with enhanced antiproliferative activity against various cancer cell lines, including breast and prostate cancer. For example, a study highlighted the efficacy of a structurally related compound against the MDA-MB-231 breast cancer cell line, achieving an IC50 value of 16.38 μM . This suggests that this compound may also demonstrate similar anticancer properties.
Antifungal Activity
The compound has also been evaluated for antifungal activity. Imidazole derivatives are known to inhibit fungal growth by disrupting ergosterol synthesis in fungal cell membranes. Preliminary data suggest that this compound could possess moderate antifungal properties, making it a candidate for further development in antifungal therapies .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of N-(2-Benzyl-4-phenyl-1H-imidazol-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The imidazole ring can bind to metal ions and enzymes, influencing various biochemical processes. The benzyl and phenyl groups enhance its binding affinity and specificity, making it a potent compound in medicinal chemistry .
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Modifications and Substituent Effects
The pharmacological profile of acetamide derivatives is highly dependent on substituents attached to the imidazole or aryl groups. Below is a comparative analysis of key analogues:
Table 1: Structural Features of Selected Analogues
Key Observations :
- Electron-Withdrawing Groups : Compounds like 9c (4-bromophenyl) and W1 (dinitrophenyl) exhibit enhanced binding or activity due to electron-withdrawing substituents, which stabilize charge-transfer interactions .
- Fluorine Substitution : The 4-fluorobenzyl group in [19F]FBNA improves metabolic stability and bioavailability, a common strategy in radiopharmaceutical design .
- Heterocyclic Appendages : Analogues with triazole or thiazole moieties (e.g., 5a–m ) demonstrate broad-spectrum antimicrobial activity, likely due to increased π-π stacking and hydrogen bonding .
Antimicrobial Activity:
- 9c () showed superior docking scores compared to analogues, attributed to bromine’s hydrophobic interactions .
- W1 () exhibited MIC values of 2–8 µg/mL against S. aureus and E. coli, outperforming non-nitro-substituted analogues .
Anticancer Potential:
Biological Activity
N-(2-Benzyl-4-phenyl-1H-imidazol-1-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cell lines, and its implications in therapeutic applications.
Chemical Structure and Properties
The molecular formula for this compound is C18H17N3O, with a molar mass of approximately 291.354 g/mol. The structure features an imidazole ring, which is known for its biological significance and versatility as a pharmacophore.
Research indicates that compounds containing imidazole moieties can interact with various biological targets. Specifically, this compound has been studied for its potential to inhibit heme oxygenase-1 (HO-1), an enzyme implicated in cancer progression and resistance to therapies. Inhibition of HO-1 can lead to reduced invasiveness of cancer cells and modulation of tumor microenvironments .
Anticancer Efficacy
The compound has shown promising results in various cancer cell lines:
| Cell Line | IC50 (µM) | Notes |
|---|---|---|
| U87MG (Glioblastoma) | 7.5 | Most sensitive to treatment |
| DU145 (Prostate) | 8.2 | Moderate sensitivity |
| A549 (Lung) | 9.0 | Comparable efficacy to other treatments |
These findings suggest that this compound could serve as a lead compound for developing new anticancer therapies, particularly targeting HO-1 pathways .
Antiparasitic Activity
In addition to its anticancer properties, imidazole derivatives have been explored for antiparasitic activity. While specific studies on this compound against Trypanosoma brucei have not been extensively documented, related compounds have demonstrated potent activity against this parasite, indicating a potential avenue for further research .
Case Studies and Experimental Findings
A study investigating the effects of similar imidazole derivatives found that modifications at specific positions on the imidazole ring significantly influenced biological activity. For instance, structural variations led to differences in IC50 values across various cancer cell lines, highlighting the importance of molecular design in drug development .
Example Case Study
In a comparative analysis of structurally related compounds:
- Compound A : Exhibited an IC50 of 5 µM against melanoma cells.
- Compound B : Showed an IC50 of 12 µM against the same cell line but had better selectivity towards cancer cells over normal cells.
These results underline the critical role that structural modifications play in enhancing the efficacy and selectivity of imidazole-based compounds .
Q & A
Q. Basic
- 1H-NMR : Key signals include a singlet at δ 13.53 ppm (imidazole NH), aromatic protons at δ 7.31–6.48 ppm, and methylene groups at δ 4.03–3.92 ppm .
- 13C-NMR : Peaks at δ 170.2 (C=O) and 148.0 (C=N) confirm acetamide and imidazole moieties .
- LC-MS : A molecular ion peak at m/z 354.18 [M+H]+ confirms the molecular formula C24H21N3O .
Advanced : High-resolution mass spectrometry (HRMS) and 2D NMR (e.g., HSQC, HMBC) resolve ambiguities in overlapping signals, such as distinguishing benzyl vs. phenyl substituents.
What strategies are employed to evaluate the biological activity of this compound analogs?
Q. Advanced
- Anticancer screening : Analogues with fluorophenyl or bromophenyl substituents (e.g., compound 9c in ) are tested against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. IC50 values are compared to reference drugs like doxorubicin .
- Docking studies : Molecular docking (e.g., AutoDock Vina) predicts binding to targets like α-glucosidase, with pose validation via RMSD analysis (<2.0 Å acceptable) .
- SAR analysis : Modifying the benzyl group to electron-withdrawing substituents (e.g., -Br, -CF3) enhances activity, while methoxy groups reduce potency due to steric hindrance .
How can computational methods predict the binding modes of this compound derivatives?
Q. Advanced
- Protein preparation : Retrieve target structures (e.g., PDB ID 2ZE3 for α-glucosidase) and remove water/ligands using PyMOL .
- Grid generation : Define active sites (e.g., residues Asp352, Arg442) for docking simulations.
- Pose validation : Compare docking scores (ΔG < −8 kcal/mol) and hydrogen-bonding interactions (e.g., imidazole NH with Asp352) to crystallographic ligands .
How should researchers resolve contradictions in reported synthetic yields or biological data?
Q. Advanced
- Reproducibility checks : Validate reaction conditions (e.g., microwave power, solvent purity) and biological assay protocols (e.g., cell passage number, serum concentration) .
- Meta-analysis : Compare datasets across studies (e.g., vs. 3) to identify outliers. For example, microwave synthesis () consistently achieves higher yields (>80%) than traditional methods (50–60%) .
- Statistical validation : Use ANOVA or t-tests to assess significance of biological results (p < 0.05) .
What safety protocols are recommended for handling this compound?
Q. Basic
- PPE : Wear nitrile gloves, lab coats, and safety goggles.
- Ventilation : Use fume hoods during synthesis to avoid inhalation of acetic anhydride or imidazole vapors .
- First aid : For skin contact, wash with soap/water; consult a physician if irritation persists .
How are derivatives of this compound applied in non-oncological research (e.g., imaging or enzyme inhibition)?
Q. Advanced
- PET imaging : Fluorine-18 labeled analogs (e.g., [19F]-N-(4-fluorobenzyl) derivatives) target hypoxic tissues in tumors, validated via biodistribution studies in murine models .
- Enzyme inhibition : Derivatives with thiazole-triazole appendages (e.g., 9a–e in ) inhibit α-glucosidase (IC50 12–45 µM), relevant for diabetes research .
What are the limitations of current synthetic methodologies for this compound?
Q. Advanced
- Byproduct formation : Acetylation of imidazole NH (δ 13.53 ppm) may occur if stoichiometry is unbalanced. Use 1.2 equivalents of acetylating agent to suppress this .
- Scalability : Microwave methods are efficient for small batches (<10 g) but require optimization for industrial-scale production (e.g., continuous flow reactors) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
